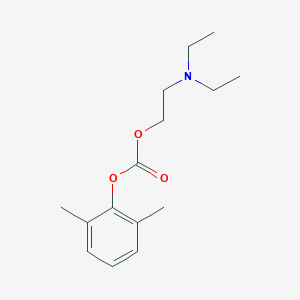![molecular formula C3H10O6P2 B14350820 Methylenebis[(hydroxymethyl)(phosphinic acid)] CAS No. 92135-96-1](/img/structure/B14350820.png)
Methylenebis[(hydroxymethyl)(phosphinic acid)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[(hydroxymethyl)(phosphinic acid)] is an organophosphorus compound characterized by the presence of two phosphinic acid groups connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis[(hydroxymethyl)(phosphinic acid)] can be synthesized through several methods. One common approach involves the reaction of hypophosphorous acid with formaldehyde and secondary amines in wet acetic acid, leading to the formation of aminomethyl-phosphinic acids . The reaction conditions, such as the basicity of the amines, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of methylenebis[(hydroxymethyl)(phosphinic acid)] typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[(hydroxymethyl)(phosphinic acid)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid derivatives. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
Methylenebis[(hydroxymethyl)(phosphinic acid)] has several scientific research applications:
Wirkmechanismus
The mechanism of action of methylenebis[(hydroxymethyl)(phosphinic acid)] involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of metalloproteases, binding to the active site of the enzyme and preventing its activity . The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Methylenebis[(hydroxymethyl)(phosphinic acid)] can be compared with other similar compounds, such as:
Methylenebis(phosphonic dichloride): This compound is used in phosphonylation reactions and has a more reactive phosphorus center due to the lack of electron back-donation from the methylene group.
Aminoalkyl-phosphinic acids: These compounds are biologically active analogues of carboxylic amino acids and are used in various synthetic applications.
The uniqueness of methylenebis[(hydroxymethyl)(phosphinic acid)] lies in its specific chemical structure, which allows for diverse chemical reactions and applications in multiple fields.
Eigenschaften
CAS-Nummer |
92135-96-1 |
|---|---|
Molekularformel |
C3H10O6P2 |
Molekulargewicht |
204.06 g/mol |
IUPAC-Name |
[hydroxy(hydroxymethyl)phosphoryl]methyl-(hydroxymethyl)phosphinic acid |
InChI |
InChI=1S/C3H10O6P2/c4-1-10(6,7)3-11(8,9)2-5/h4-5H,1-3H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
GQWOAKPSPBDOAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)P(=O)(CP(=O)(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


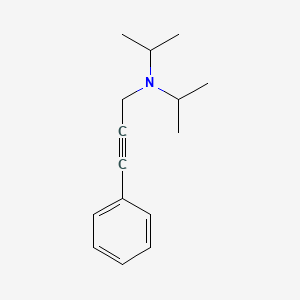
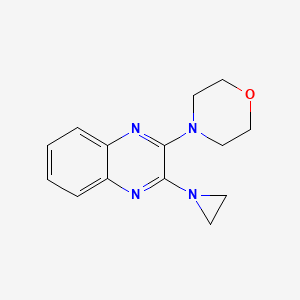
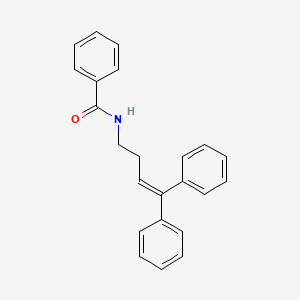
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
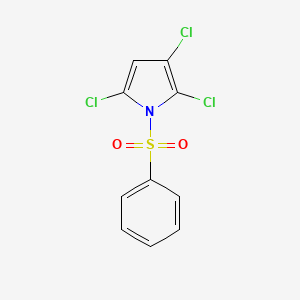
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
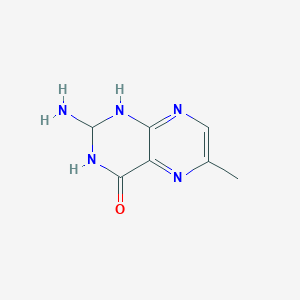

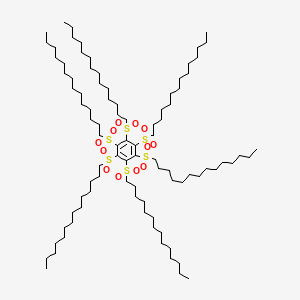
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
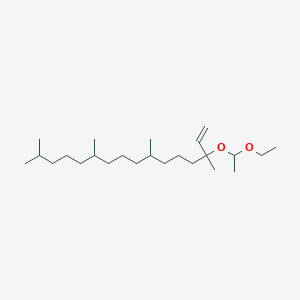
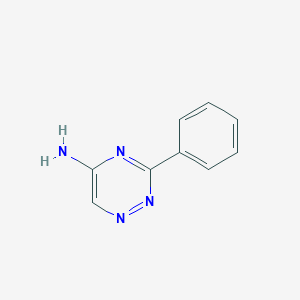
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
